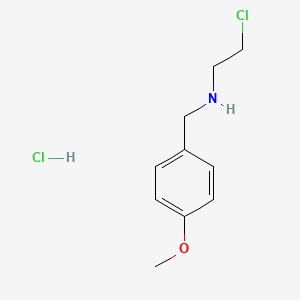
(2-Chloroethyl)-(4-methoxybenzyl)-amine hydrochloride
Descripción general
Descripción
(2-Chloroethyl)-(4-methoxybenzyl)-amine hydrochloride, also known as CMBAH, is an organic compound commonly used in scientific research. It is a derivative of the amine group and is used in a variety of laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- The compound L-Amino-acid 4-methoxybenzyl ester hydrochlorides, related to (2-Chloroethyl)-(4-methoxybenzyl)-amine hydrochloride, has been synthesized and characterized. This synthesis involved the interaction of 4-methoxybenzyl halides with amine or silver salts of corresponding N-(2-nitrophenylthio)-L-amino-acids, followed by the removal of the N-protecting group (Stelakatos & Argyropoulos, 1970).
Molecular Structure Analysis :
- In another study, the molecular structure of a related compound, 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol, was analyzed. This research highlighted the slight twist between the 5-chlorophenyl and 4-methoxybenzyl groups in relation to the amine group, contributing to the stability of the crystal structure through various hydrogen bonding interactions (Butcher et al., 2007).
Ligand Synthesis for Metal Ions :
- Research on N3O3 amine phenols, which include compounds like (2-hydroxy-5-methoxybenzyl)amino)propane, has shown that these compounds can be synthesized and characterized for applications as ligands for Group 13 metal ions. These amine phenols are produced by the reduction of Schiff bases derived from condensation reactions (Liu, Wong, Rettig, & Orvig, 1993).
Antihistaminic Action and Theoretical Studies :
- A study on a synthesized compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, revealed its promising bronchorelaxant effect via H1 receptor antagonism. Theoretical studies supported these findings, indicating the significant nucleophilic nature of the compound's N12 atom (Genç et al., 2013).
Dielectric Constant Switching :
- Bis(2‐chloroethyl)amine hydrochloride, a salt structurally similar to (2-Chloroethyl)-(4-methoxybenzyl)-amine hydrochloride, has been identified to exhibit a sharp switching of its dielectric constant near room temperature. This property is attributed to dynamic changes in the cation state, corresponding to a structural phase transition (Shao et al., 2015).
Propiedades
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-13-10-4-2-9(3-5-10)8-12-7-6-11;/h2-5,12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNMAOZYOKBRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



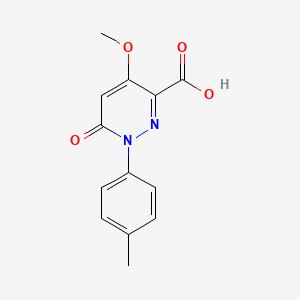


![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)
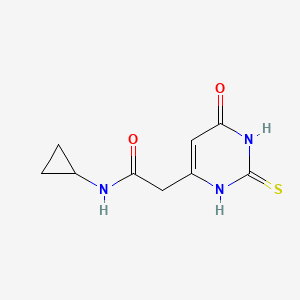
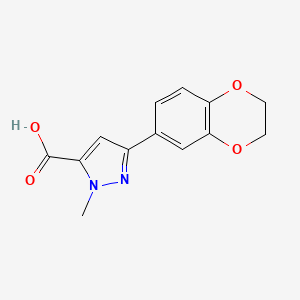
![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)
![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)
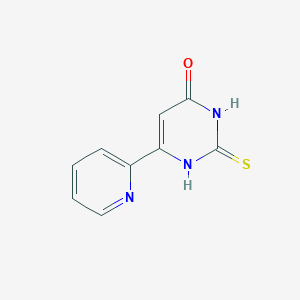
![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415399.png)
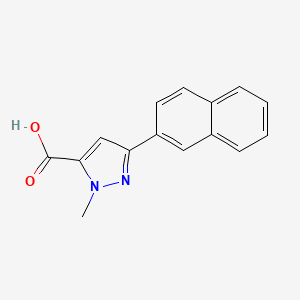
![4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415403.png)